molecular formula C10H14N2O B2838779 2-(Pyridin-4-yl)oxan-4-amine CAS No. 1343048-34-9

2-(Pyridin-4-yl)oxan-4-amine

Cat. No.: B2838779
CAS No.: 1343048-34-9
M. Wt: 178.235
InChI Key: LWMFZAJVJWFJBV-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 2-position with a pyridin-4-yl group and an amine group at the 4-position. The pyridine ring contributes to π-π stacking interactions, while the oxane ring offers conformational flexibility, influencing binding affinity and solubility .

Properties

IUPAC Name

2-pyridin-4-yloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMFZAJVJWFJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxan-4-amine typically involves the reaction of pyridine derivatives with oxane precursors. One common method involves the nucleophilic substitution reaction of 4-chloropyridine with oxan-4-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Pyridin-4-yl)oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxan-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution Variations

  • 2-(Pyridin-3-yl)oxan-4-amine (): This positional isomer replaces the pyridin-4-yl group with a pyridin-3-yl substituent. No pharmacological data is provided in the evidence, but structural modeling suggests reduced planarity compared to the 4-isomer.

Stereochemical Variants

  • rac-(2R,4S)-2-(Pyridin-4-yl)oxan-4-amine (): The stereochemistry at the 2- and 4-positions introduces chirality, which can significantly impact target binding. For example, enantiomers may exhibit divergent activity in asymmetric enzyme pockets.

Salt Forms and Bioavailability

  • 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride () and 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride (): Salt formation (e.g., dihydrochloride) improves aqueous solubility, critical for oral bioavailability. The pyridin-4-ylmethyl substituent in adds a hydrophobic extension, which may enhance membrane permeability but reduce solubility.

Aromatic Substitution Patterns

  • 2-(3-Fluorophenyl)oxan-4-amine ():
    Replacing pyridine with a fluorophenyl group eliminates nitrogen-mediated interactions but introduces halogen bonding. Fluorine’s electronegativity can enhance binding to hydrophobic pockets (e.g., ATP-binding sites in kinases). However, the absence of a basic nitrogen may reduce solubility in physiological pH ranges .

Heterocyclic Replacements

  • 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine ():
    Substituting the pyridine with a pyrimidine ring expands hydrogen-bonding possibilities due to two nitrogen atoms. The chloro group at the 6-position may enhance steric hindrance, affecting target engagement.
  • 5-(Pyridin-4-yl)thiazol-2-amine ():
    The thiazole ring introduces sulfur, which can participate in covalent interactions or act as a hydrogen-bond acceptor. This compound’s planar structure may improve stacking interactions in DNA/RNA-binding applications .

Key Research Findings

  • Salt Forms Enhance Solubility : Dihydrochloride derivatives () demonstrate improved pharmacokinetic profiles, critical for in vivo efficacy.
  • Heterocyclic Diversity : Pyrimidine and thiazole analogs () expand the scope of targetable enzymes and receptors through varied electronic and steric properties.

Biological Activity

2-(Pyridin-4-yl)oxan-4-amine, a compound featuring a pyridine ring and an oxan amine structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}

This compound consists of a pyridine moiety attached to an oxan ring with an amine functional group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods, showing promising results compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Penicillin16
Escherichia coli16Ampicillin32

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of this compound. A notable study assessed its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis and inhibit cell proliferation, with IC50 values demonstrating effective cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of apoptosis
A54915Cell cycle arrest at G2/M phase

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. In a study using neuronal cell cultures exposed to oxidative stress, the compound showed significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Antioxidant Activity : By scavenging free radicals, it helps mitigate oxidative stress in cells.

Study on Antimicrobial Properties

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The researchers synthesized multiple analogs and tested their activity against clinically relevant pathogens. The results indicated that modifications to the pyridine ring significantly influenced antimicrobial potency.

Clinical Implications in Cancer Therapy

Another important study published in Cancer Research explored the use of this compound in combination with existing chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting that this compound could serve as a valuable adjunct in cancer treatment protocols.

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